molecular formula C21H23F6N5O3 B10828931 tert-Butyl (4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate

tert-Butyl (4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate

Cat. No.: B10828931
M. Wt: 507.4 g/mol
InChI Key: RHCVXZBZEKGRQP-UHFFFAOYSA-N
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Description

This compound (CAS: 486460-23-5; molecular formula: C₂₁H₂₃F₆N₅O₃) is a chiral carbamate derivative featuring a triazolopiperazine core substituted with trifluoromethyl and 2,4,5-trifluorophenyl groups. It serves as a critical intermediate in synthesizing sitagliptin, a dipeptidyl peptidase IV (DPP-IV) inhibitor approved for type 2 diabetes treatment . Its structure-activity relationship (SAR) highlights the importance of the trifluoromethyl group for enhancing metabolic stability and the 2,4,5-trifluorophenyl moiety for target affinity . Preclinical studies demonstrate its potent DPP-IV inhibition (IC₅₀ = 18 nM) and excellent oral bioavailability in animal models .

Properties

IUPAC Name

tert-butyl N-[4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F6N5O3/c1-20(2,3)35-19(34)28-12(6-11-7-14(23)15(24)9-13(11)22)8-17(33)31-4-5-32-16(10-31)29-30-18(32)21(25,26)27/h7,9,12H,4-6,8,10H2,1-3H3,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCVXZBZEKGRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F6N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl (4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate (CAS No. 486460-23-5) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, particularly focusing on its role as a dipeptidyl peptidase IV (DPP-IV) inhibitor and its implications in diabetes treatment.

  • Molecular Formula : C21H23F6N5O3
  • Molecular Weight : 507.43 g/mol
  • Structure : The compound contains a triazolo-pyrazine core which is known for various biological activities.

The primary biological activity of this compound is attributed to its inhibition of DPP-IV, an enzyme that degrades incretin hormones. Incretins are crucial for glucose metabolism as they stimulate insulin secretion in response to meals. By inhibiting DPP-IV, the compound enhances the levels of these hormones, thereby improving glycemic control in diabetic patients.

Biological Activity and Efficacy

Research has demonstrated that tert-butyl carbamate exhibits potent DPP-IV inhibitory activity with an IC50 value of approximately 18 nM. This level of potency indicates significant selectivity over other proline-selective peptidases, making it a promising candidate for diabetes treatment .

Table 1: Comparison of DPP-IV Inhibitors

Compound NameIC50 (nM)SelectivityRemarks
tert-butyl carbamate18HighPotent and selective DPP-IV inhibitor
Sitagliptin25ModerateEstablished DPP-IV inhibitor
Vildagliptin50ModerateAnother DPP-IV inhibitor with clinical use

Case Studies

  • Preclinical Studies : In animal models, tert-butyl carbamate demonstrated significant reductions in blood glucose levels post-administration. These studies suggest that the compound can effectively mimic the actions of incretin hormones and improve insulin sensitivity .
  • Clinical Implications : The development of this compound as a potential treatment for type 2 diabetes was highlighted in a study where it was compared to existing therapies like Sitagliptin. The findings indicated that tert-butyl carbamate not only matched but sometimes exceeded the efficacy of established treatments in terms of lowering blood sugar levels without significant side effects .

Safety and Toxicology

While the efficacy of tert-butyl carbamate is promising, safety assessments are crucial for any new therapeutic agent. Preliminary toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and potential toxicity.

Scientific Research Applications

Pharmacological Applications

  • Antidiabetic Agents :
    • The compound has been studied for its potential as a DPP-4 inhibitor, similar to sitagliptin, which is used for managing type 2 diabetes. The structural modifications enhance its efficacy and specificity towards DPP-4 enzymes .
  • Antimicrobial Activity :
    • Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against a range of bacteria and fungi. The trifluoromethyl group contributes to increased lipophilicity and membrane permeability, enhancing bioactivity .
  • Cancer Therapeutics :
    • Research suggests that compounds with similar structural motifs can inhibit tumor growth by interfering with specific cellular pathways. The triazole ring is known for its anticancer properties, making this compound a candidate for further investigation in oncology .

Synthesis and Derivatives

The synthesis of tert-butyl (4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate involves several steps:

  • Formation of Triazole Ring : The initial step involves the cyclization of appropriate precursors to form the triazole structure.
  • Carbamate Formation : The final product is synthesized by reacting the triazole derivative with tert-butyl carbamate under suitable conditions.

Case Study 1: Development as a DPP-4 Inhibitor

A study conducted on the compound's analogs demonstrated significant inhibition of DPP-4 activity in vitro. The results indicated that modifications to the side chains improved binding affinity and selectivity compared to existing drugs like sitagliptin.

Case Study 2: Antimicrobial Screening

In a screening assay against various pathogens, derivatives of this compound showed promising results. For example:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL

These findings suggest potential for developing new antibiotics based on this scaffold.

Comparison with Similar Compounds

tert-Butyl 3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate (CAS: 877402-43-2)

  • Structure : Lacks the butan-2-yl carbamate and 2,4,5-trifluorophenyl groups present in the target compound.
  • Key Difference : Absence of the fluorinated phenyl group reduces target specificity compared to the parent compound .

(R)-N-(3-(8-Amino-3-cyano-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl)-4-fluorophenyl)-5-methoxypyrazine-2-carboxamide

  • Structure : Replaces the triazolopiperazine core with an imidazo[1,2-a]pyrazine scaffold and introduces a methoxypyrazine substituent.
  • Activity : Exhibits moderate kinase inhibition but lower DPP-IV affinity (IC₅₀ > 100 nM) .
  • Key Difference : Structural divergence underscores the necessity of the triazolopiperazine ring for DPP-IV selectivity .

Sitagliptin Intermediates

4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one (CAS: 764667-65-4)

  • Structure : Ketone analog of the target compound, lacking the tert-butyl carbamate group.
  • Activity : Intermediate in sitagliptin synthesis; reduced metabolic stability due to the reactive ketone moiety .
  • Key Difference : Carbamate group in the target compound enhances solubility and pharmacokinetic properties .

Carbamate-Containing Analogs

tert-Butyl (4-((4-(Substitutedbenzo[d]oxazol-2-ylamino)phenyl)amino)-4-oxobutyl)carbamate

  • Structure : Contains a benzo[d]oxazole ring instead of the triazolopiperazine core.
  • Key Difference : Heterocyclic substitution directs biological activity toward inflammation pathways rather than glucose metabolism .

Comparative Data Table

Compound Name CAS Number Molecular Weight DPP-IV IC₅₀ (nM) Key Structural Features
Target Compound 486460-23-5 507.43 18 Triazolopiperazine, trifluoromethyl, TFP*
tert-Butyl 3-(Trifluoromethyl)-triazolo[...] 877402-43-2 292.26 N/A Triazolopiperazine, no TFP
(R)-N-(3-(8-Amino-3-cyano-...) N/A 421.1 >100 Imidazo[1,2-a]pyrazine, methoxypyrazine
4-Oxo-4-[...]butan-2-one 764667-65-4 406.28 N/A Ketone analog, triazolopiperazine, TFP

*TFP: 2,4,5-Trifluorophenyl.

Pharmacokinetic and Therapeutic Implications

The target compound’s trifluoromethyl group enhances metabolic stability, resulting in a half-life of >6 hours in rodents . Comparatively, non-fluorinated analogs show rapid clearance due to cytochrome P450-mediated oxidation. Its role as a sitagliptin precursor underscores its industrial relevance, with scalable synthesis protocols validated in multiple patents .

Preparation Methods

Key Reaction Conditions:

  • Hydrazide Intermediate Preparation : 4,5-Diamino-1,2,3-triazole derivatives (e.g., 14 in Scheme 1 of) are condensed with asymmetrical 1,2-dicarbonyl compounds. However, this method risks isomer formation with non-symmetrical diketones.

  • Cyclization : Heating intermediates with HCl (37%) under reflux achieves ring closure. Yields for analogous triazolopyrazines range from 30% to 99%, depending on substituents.

StepReagentsConditionsYieldSource
Hydrazide formationCarbamate 13 , NaOEtEthanol reflux81%
CyclizationHCl (37%)Reflux, 2 hr30–99%

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at position 3 is introduced early to avoid side reactions. Two approaches dominate:

Direct Trifluoromethylation

Using trifluoromethyl iodide (CF₃I) or Umemoto’s reagent in the presence of CuI or Pd catalysts enables direct C–CF₃ bond formation. For example:

  • Substrate : 5,6-Dihydro-triazolo[4,3-a]pyrazine

  • Reagent : CF₃I, CuI, DMF

  • Yield : 65–72%

Pre-Functionalized Building Blocks

Starting with trifluoromethyl-containing precursors (e.g., trifluoroacetohydrazide) simplifies synthesis. Patent CN106191148B demonstrates enzymatic methods for trifluorophenyl intermediates, though adaptation is required for triazolopyrazines.

Assembly of the Butan-2-Yl Side Chain

The 4-oxo-1-(2,4,5-trifluorophenyl)butan-2-yl segment is constructed via:

Aldol Condensation

  • Substrates : 2,4,5-Trifluorobenzaldehyde and tert-butyl carbamate-protected β-keto ester

  • Catalyst : L-Proline (20 mol%)

  • Conditions : THF, −20°C → RT, 24 hr

  • Yield : 58% (diastereomeric ratio: 3:1)

Enzymatic Amination

Patent CN106191148B describes transaminase-mediated synthesis of chiral amines:

  • Substrate : 3-Carbonyl-4-(2,4,5-trifluorophenyl) tert-butyl butyrate

  • Enzyme : EW 1101 transaminase

  • Cofactor : Pyridoxal phosphate (0.005–0.015 eq)

  • Yield : 90–99% conversion at pH 9.5

Carbamate Protection and Coupling

The tert-butyl carbamate group is introduced using standard Boc-protection strategies:

Mixed Anhydride Method

  • Substrate : Amine intermediate

  • Reagents : (Boc)₂O, N-methylmorpholine, THF

  • Conditions : 0°C → RT, 2 hr

  • Yield : 93% (analogous to)

Phase-Transfer Alkylation

Patent CN102020589B details alkylation under phase-transfer conditions:

  • Catalyst : Tetrabutylammonium bromide (0.025–0.2 eq)

  • Base : KOH (50% aq.)

  • Alkylating Agent : Methyl sulfate

  • Yield : 92–97%

ParameterValue RangeOptimal ValueSource
Catalyst (eq)0.025–0.20.1
Temperature (°C)-10–200–5
Reaction Time (hr)2–64

Final Coupling and Purification

The triazolopyrazine core and side chain are coupled via amide or urea bond formation.

Amide Coupling

  • Reagents : HATU, DIPEA, DMF

  • Conditions : RT, 12 hr

  • Yield : 75% (analogous to)

Chromatographic Purification

  • Column : C18 reverse-phase

  • Eluent : Acetonitrile/water (0.1% H₃PO₄)

  • Purity : >98% (HPLC)

Scalability and Industrial Considerations

Industrial production prioritizes cost and scalability:

  • Continuous Flow Synthesis : Reduces reaction time for cyclization steps by 50%.

  • Enzymatic Routes : Eliminate heavy metal catalysts, aligning with green chemistry principles .

Q & A

Basic: What is the synthetic role of this compound in sitagliptin production, and how does its stereochemistry affect intermediate purity?

This compound is a key intermediate in sitagliptin synthesis, specifically as a 3-ketone precursor. The stereochemistry (R-configuration) is critical for enzymatic inhibition activity. Racemic mixtures may lead to reduced efficacy, requiring chiral resolution techniques such as chiral HPLC or enzymatic catalysis to isolate the active enantiomer . Evidence from Kim et al. (2005) highlights its role in dipeptidyl peptidase IV (DPP-IV) inhibitor synthesis, where enantiomeric purity directly correlates with pharmacological activity .

Basic: What analytical methods are recommended for confirming the structural integrity of this compound?

Key methods include:

  • NMR Spectroscopy : Confirm the presence of tert-butyl carbamate (δ 1.4 ppm for tert-butyl protons) and trifluoromethyl groups (δ -60 to -70 ppm in 19F^{19}\text{F} NMR) .
  • Mass Spectrometry : Molecular ion peak at m/z 507.171 (exact mass) validates the molecular formula C21H23F6N5O3\text{C}_{21}\text{H}_{23}\text{F}_6\text{N}_5\text{O}_3 .
  • HPLC-PDA : Monitor purity (>95%) and detect enantiomeric impurities using chiral columns (e.g., Chiralpak AD-H) .

Basic: How can solubility challenges in aqueous assays be addressed for this hydrophobic compound?

Due to its low aqueous solubility (soluble in chloroform/methanol), use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) for in vitro studies. For kinetic solubility assays, pre-dissolve in DMSO and dilute in PBS (pH 7.4) to avoid precipitation .

Advanced: What strategies mitigate enantiomeric impurities during the final coupling step of this intermediate?

Enantiomeric impurities often arise during the amide coupling step. Strategies include:

  • Asymmetric Catalysis : Use chiral catalysts like (R)-BINAP-ruthenium complexes to enhance stereoselectivity .
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .
  • Crystallization-Induced Diastereomer Resolution : Introduce a chiral resolving agent (e.g., tartaric acid derivatives) to isolate the R-enantiomer .

Advanced: How can computational modeling predict the binding affinity of this compound to DPP-IV?

Use molecular docking (e.g., AutoDock Vina) with the DPP-IV crystal structure (PDB: 1N1M). Key interactions:

  • Hydrogen Bonding : Between the triazolo-pyrazine ring and Arg125/Asn710.
  • Hydrophobic Contacts : Trifluoromethyl groups with Phe357/Val656.
    Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KdK_d) .

Advanced: How to resolve discrepancies in reported biological activity across studies?

Discrepancies may stem from:

  • Enantiomeric Purity : Verify chiral purity via chiral HPLC (e.g., vs. 20 reports different melting points due to racemic vs. R-enantiomer forms).
  • Assay Conditions : Standardize enzyme activity assays (e.g., DPP-IV inhibition at pH 7.8, 37°C) and control for co-solvent effects .
  • Metabolite Interference : Use LC-MS/MS to quantify intact compound in cellular assays and rule out metabolite-driven activity .

Advanced: What are the stability considerations for long-term storage of this compound?

Store at 2–8°C under inert gas (argon) to prevent:

  • Hydrolysis : Degradation of the tert-butyl carbamate group in humid conditions.
  • Oxidation : Protect from light to avoid triazolo-pyrazine ring oxidation.
    Monitor stability via accelerated degradation studies (40°C/75% RH for 6 months) with HPLC tracking .

Advanced: How does fluorination at the phenyl ring influence metabolic stability?

The 2,4,5-trifluorophenyl group reduces CYP450-mediated metabolism by:

  • Electron-Withdrawing Effects : Lowering electron density at para positions, slowing hydroxylation.
  • Steric Hindrance : Fluorine atoms block access to metabolic hot spots. Validate with microsomal stability assays (e.g., human liver microsomes, NADPH cofactor) .

Advanced: What synthetic routes improve yield for multi-gram scale production?

Optimize the following steps:

  • Boc Deprotection : Use TFA in DCM (1:1 v/v) at 0°C to minimize side reactions .
  • Coupling Reaction : Employ HATU/DIPEA in DMF for amide bond formation (yield >90% vs. EDCI-mediated <70%) .
  • Work-Up : Extract with ethyl acetate and wash with saturated NaHCO3_3 to remove acidic byproducts .

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